REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[O:9][CH2:8][CH2:7][CH2:6]2)=[CH2:2].B1C2CCCC1CCC2.C1C[O:25]CC1>>[OH:25][CH2:2][CH2:1][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[O:9][CH2:8][CH2:7][CH2:6]2
|
Type
|
CUSTOM
|
Details
|
the resulting slurry was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 8 h
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water (1.5 mL)
|
Type
|
ADDITION
|
Details
|
treated with NaBO3.4H2O
|
Type
|
EXTRACTION
|
Details
|
Diethyl ether (4 mL) and the reaction mixture were extracted with CH2Cl2 (2×20 mL)
|
Type
|
CONCENTRATION
|
Details
|
The organic layers were concentrated to a clear oil that
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate (50%, v/v) in hexane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OCCC=1C=C2CCCOC2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 mg | |
YIELD: PERCENTYIELD | 24% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |